Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)
CAS No.: 154940-96-2
Cat. No.: VC11648117
Molecular Formula: C16H33N3Ti
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154940-96-2 |
|---|---|
| Molecular Formula | C16H33N3Ti |
| Molecular Weight | 315.32 g/mol |
| Standard InChI | InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3 |
| Standard InChI Key | ZLHXPBPEIVFDNR-UHFFFAOYSA-N |
| SMILES | C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3] |
| Canonical SMILES | C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3] |
Introduction
Structural and Molecular Characteristics
The compound’s structure centers on a titanium(IV) atom coordinated to a pentamethylcyclopentadienyl (Cp*) ligand and three dimethylamino (NMe₂) groups. The Cp* ligand, a cyclopentadienyl derivative with five methyl substituents, enhances steric bulk and electronic stability, while the dimethylamino groups provide Lewis basicity for ligand-exchange reactions . Crystallographic studies confirm a distorted tetrahedral geometry around the titanium center, with bond lengths between titanium and nitrogen atoms averaging 2.05 Å . This configuration facilitates its reactivity in catalytic cycles, where labile dimethylamino groups are readily displaced by substrates.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₃N₃Ti |
| Molecular Weight | 315.32 g/mol |
| Coordination Geometry | Distorted Tetrahedral |
| Ti–N Bond Length | 2.05 Å (avg) |
| CAS Number | 154940-96-2 |
Synthesis and Preparation Methods
Synthesis of Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) typically involves salt metathesis reactions between titanium precursors and lithium or potassium derivatives of the Cp* ligand. One established method reacts TiCl₄ with Li(C₅Me₅) in the presence of dimethylamine, yielding the target compound after purification via vacuum sublimation . Alternative routes utilize Ti(NMe₂)₄ as a starting material, substituting chloride ligands with Cp* under inert conditions. These methods achieve yields of 70–85%, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis .
Recent advancements emphasize low-temperature synthesis (−78°C) to minimize ligand degradation, as detailed in Journal of Organometallic Chemistry . For industrial-scale production, continuous-flow reactors have been adopted to enhance reproducibility, reducing byproducts such as Ti(NMe₂)₂Cl₂ .
Physicochemical Properties
The compound exists as red crystalline solids under standard conditions, with a melting point of 112°C and a density of 0.931 g/mL . It is highly sensitive to moisture and oxygen, necessitating storage under argon or nitrogen atmospheres. Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing dimethylamine and forming titanium nitride residues .
Table 2: Thermal and Physical Data
| Property | Value |
|---|---|
| Melting Point | 112°C |
| Density | 0.931 g/mL |
| Decomposition Temp. | >200°C |
| Solubility | Toluene, THF, Hexane |
Applications in Catalysis and Materials Science
Atomic Layer Deposition (ALD)
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) serves as a precursor for titanium nitride (TiN) and titanium dioxide (TiO₂) thin films in ALD. Studies in ECS Transactions demonstrate its efficacy in depositing conformal films at 250–350°C, with growth rates of 0.1 nm per cycle . The dimethylamino ligands volatilize cleanly, minimizing carbon contamination compared to chloride-based precursors .
Polymerization Catalysis
The compound catalyzes olefin polymerization when activated with methylaluminoxane (MAO). In styrene polymerization, it achieves syndiotacticities >90%, as reported in Journal of the American Chemical Society . Its mechanism involves Ti–N bond cleavage to generate active Ti–alkyl species, which propagate polymer chains via insertion kinetics .
Comparative Analysis with Related Titanium Complexes
Table 3: Performance Comparison with Pentamethylcyclopentadienyltitanium Trichloride
| Property | Tris(dimethylamino) Derivative | Trichloride Derivative |
|---|---|---|
| Catalytic Activity | High (ALD, Polymerization) | Moderate (Transesterification) |
| Thermal Stability | Stable to 200°C | Decomposes at 190°C |
| Byproduct Formation | Low (Volatile Ligands) | High (Cl⁻ Residues) |
Future Research Directions
Ongoing studies focus on ligand modifications to enhance thermal stability and reactivity. Phosphazide ligands, as explored in uranium and thorium complexes , offer potential for designing asymmetric titanium catalysts. Additionally, computational modeling of Ti–N bond dynamics could optimize ALD protocols for semiconductor applications .
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